molecular formula C19H25N8O11P B14146225 Adenylyl cytidine CAS No. 4833-63-0

Adenylyl cytidine

Cat. No.: B14146225
CAS No.: 4833-63-0
M. Wt: 572.4 g/mol
InChI Key: NHEPQPHJXSVOGF-UHFFFAOYSA-N
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Description

Adenylyl cytidine is a compound that plays a significant role in various biochemical processes. It is involved in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signal transduction pathways. This compound is essential for the regulation of numerous physiological processes, including metabolism, cell growth, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenylyl cytidine can be synthesized through a series of chemical reactions involving adenosine triphosphate (ATP) and cytidine. The synthesis typically involves the use of specific enzymes, such as adenylyl cyclase, which catalyze the conversion of ATP to cAMP. The reaction conditions often require the presence of magnesium ions, which are essential for the enzymatic activity.

Industrial Production Methods

In industrial settings, this compound is produced using recombinant DNA technology. This involves the insertion of genes encoding adenylyl cyclase into bacterial or yeast cells, which then express the enzyme and produce the compound. The cells are cultured in large bioreactors, and the compound is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Adenylyl cytidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as phosphorylated or methylated compounds, which have distinct biochemical properties and applications.

Scientific Research Applications

Adenylyl cytidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study enzyme kinetics and reaction mechanisms.

    Biology: It plays a crucial role in cellular signaling pathways, particularly in the regulation of cAMP levels.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases related to cAMP dysregulation, such as heart failure and certain types of cancer.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

Adenylyl cytidine exerts its effects by acting as a substrate for adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The cAMP produced then acts as a second messenger, activating various protein kinases and other signaling molecules. This leads to the regulation of numerous cellular processes, including gene expression, metabolism, and cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to adenylyl cytidine include:

    Cytidine: A nucleoside that is a component of RNA and plays a role in cellular metabolism.

    Adenosine: A nucleoside that is involved in energy transfer and signal transduction.

    Cyclic adenosine monophosphate (cAMP): A second messenger that is synthesized from ATP by adenylyl cyclase.

Uniqueness

This compound is unique in its ability to act as a precursor for cAMP synthesis, making it a critical component in various signaling pathways. Its role in regulating cAMP levels distinguishes it from other nucleosides and nucleotides, highlighting its importance in both basic and applied research.

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-28)36-18(13(14)31)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEPQPHJXSVOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N8O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-63-0
Record name Adenylyl cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004833630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name NSC91551
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Record name Cytidylyl(5'→3')adenosine
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